2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester
Description
Properties
IUPAC Name |
2-methylpropyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZUZPKOFSOVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047646 | |
| Record name | Isobutyl 3-phenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-67-8 | |
| Record name | Isobutyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl 3-phenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimization of Reaction Parameters
Key variables include acid catalyst concentration, alcohol-to-acid molar ratio, and temperature. A molar ratio of 4:1 (isobutanol:cinnamic acid) with 10 wt% pTSA at 110°C optimizes equilibrium displacement toward ester formation, yielding 89% product. Microwave-assisted Fischer esterification further accelerates kinetics, achieving 97% yield in 2 minutes at 110°C with 50 mol% H₂SO₄. This method minimizes energy consumption and avoids solvent use, aligning with green chemistry principles.
Mechanistic and Kinetic Insights
The reaction follows second-order kinetics, with rate constants increasing exponentially with temperature. Activation energy () for H₂SO₄-catalyzed esterification is reported as 58.2 kJ·mol⁻¹. The pseudo-homogeneous (PH) model accurately predicts conversion rates, with deviations below 5.5% from experimental data. Thermodynamic parameters (, ) confirm the endothermic, entropy-driven nature of the reaction.
Base-Catalyzed Condensation and Acid Hydrolysis: Industrial-Scale Synthesis
A patented two-step process condenses benzaldehyde derivatives with acetic acid esters in the presence of metal alkoxides, followed by acid hydrolysis to yield high-purity cinnamate esters. For isobutyl cinnamate, methyl acetate and sodium methoxide (NaOMe) facilitate aldol condensation at 60°C, generating a 3-methoxy-3-phenylpropionate intermediate. Subsequent treatment with hydrochloric acid (HCl) induces β-elimination, producing isobutyl cinnamate with 78% isolated yield.
Process Design and Scalability
The reaction employs a 5:1 molar excess of methyl acetate to benzaldehyde, ensuring complete conversion. Acid hydrolysis at pH ≤ 3 quantitatively converts intermediates into the target ester, with purification via solvent extraction (ethyl acetate) and vacuum distillation. This method is advantageous for large-scale production, avoiding hazardous solvents and enabling catalyst recycling.
Byproduct Management
Major byproducts include unreacted benzaldehyde and 3-alkoxy intermediates, mitigated through fractional distillation and aqueous washes. Gas chromatography-mass spectrometry (GC-MS) analysis confirms product purity >99%, meeting pharmaceutical-grade standards.
Green Synthesis Using Deep Eutectic Solvents (DESs)
Choline chloride-p-toluenesulfonic acid (ChCl-PTSA) DESs emerge as eco-friendly catalysts for isobutyl cinnamate synthesis. A 1:2 molar ratio of ChCl:PTSA exhibits optimal Brønsted acidity, achieving 92% conversion at 80°C. Response surface methodology (RSM) identifies catalyst loading (15 wt%) and stirring speed (400 rpm) as critical factors, reducing reaction time to 4 hours.
Kinetic and Thermodynamic Profiling
The PH model based on activity coefficients fits experimental data with , revealing a reaction rate constant () of at 80°C. Thermodynamic analysis indicates spontaneous progression () driven by favorable enthalpy changes.
Catalyst Recyclability
ChCl-PTSA retains 89% activity after six cycles, with negligible leaching confirmed by inductively coupled plasma (ICP) spectroscopy. This reusability reduces waste and operational costs, positioning DESs as sustainable alternatives to homogeneous acids.
Microwave-Assisted Synthesis: Rapid and Efficient Production
Microwave irradiation enhances reaction kinetics by dipole rotation and ionic conduction. Using 50 mol% pTSA in isobutanol, 95% yield is achieved in 5 minutes at 120°C, compared to 8 hours under conventional heating. Energy consumption is reduced by 70%, with a 20°C decrease in optimum temperature.
Process Optimization
A central composite design (CCD) maximizes yield by varying microwave power (300–600 W) and irradiation time (2–10 minutes). Optimal conditions (450 W, 5 minutes) minimize side reactions, with product purity >98% confirmed by nuclear magnetic resonance (NMR).
Comparative Analysis of Synthesis Methods
The DES-catalyzed method offers the best balance of yield and sustainability, while microwave synthesis excels in speed. Industrial protocols prioritize purity and scalability, albeit with higher solvent consumption.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Cosmetic Applications
Isobutyl cinnamate is widely used in the cosmetic industry primarily as a fragrance ingredient . Its pleasant scent makes it a popular choice in perfumes, lotions, and other personal care products. The compound's stability and solubility in oils enhance its utility in formulations.
Case Study: Fragrance Formulations
A study published by the Journal of Cosmetic Science highlighted the successful incorporation of isobutyl cinnamate in a variety of fragrance formulations. The compound was noted for its ability to blend well with floral and fruity notes while providing a long-lasting scent profile .
Food Flavoring
In the food industry, isobutyl cinnamate serves as a flavoring agent . It is particularly valued for imparting a sweet, cinnamon-like flavor to products such as baked goods, candies, and beverages.
Data Table: Flavoring Applications
| Application Type | Product Examples | Concentration Used |
|---|---|---|
| Baked Goods | Cakes, Cookies | 0.1% - 0.5% |
| Candies | Chewing Gum, Hard Candies | 0.05% - 0.2% |
| Beverages | Soft Drinks, Alcoholic Beverages | 0.1% - 0.3% |
Industrial Uses
Isobutyl cinnamate finds applications in industrial settings as well. It is utilized in the production of coatings and adhesives , where it acts as a plasticizer and stabilizer.
Case Study: Coating Formulations
Research conducted by the National Institute of Standards and Technology (NIST) indicated that incorporating isobutyl cinnamate into polymer coatings improved flexibility and adhesion properties without compromising durability .
Environmental Considerations
While isobutyl cinnamate has beneficial applications, it is essential to consider its environmental impact. Regulatory assessments have indicated that substances like isobutyl cinnamate may pose risks if released into aquatic environments due to potential toxicity to aquatic organisms .
Exposure Scenarios
The Canadian Environmental Protection Act (CEPA) outlines scenarios for assessing the environmental risks associated with industrial releases of such compounds:
- Scenario A: Industrial point source release during manufacturing.
- Scenario B: Down-the-drain release from consumer products.
Safety Data Table
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Skin Sensitization Potential | Moderate |
| Environmental Persistence | Moderate |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of isobutyl cinnamate with other cinnamate and phenylpropenoate esters:
*Estimated based on structural analogs; †Approximated from similar compounds.
Key Observations:
- Branching vs. Chain Length : The branched 2-methylpropyl group in isobutyl cinnamate reduces its volatility compared to linear esters like ethyl cinnamate, as evidenced by its higher GC-MS retention time (33.80 min vs. 31.22 min) . However, branching may lower the boiling point compared to straight-chain analogs due to decreased molecular packing.
- Lipophilicity : Isobutyl cinnamate’s log Kow (3.76) is higher than methyl (2.32) and ethyl (~3.0) cinnamates, enhancing its affinity for lipid-rich environments . This property is critical for fragrance longevity in cosmetics.
Sensory and Functional Differences
- Odor Profile: Isobutyl cinnamate contributes to sweet, fruity, and balsamic notes in flavors and fragrances, whereas ethyl cinnamate is associated with cinnamon-like aromas . The branched ester group modulates odor intensity and persistence.
- Polymer Applications: Unlike flavor/fragrance esters, structurally similar compounds like 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester polymers (CAS 39841-02-6) are used in coatings and adhesives, where the ester’s branching improves polymer flexibility and reduces crystallinity .
Biological Activity
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester, commonly referred to as phenyl methacrylate, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
- Chemical Formula : CHO
- Molecular Weight : 204.27 g/mol
- CAS Number : 2495-39-6
The biological activity of 2-propenoic acid, 3-phenyl-, 2-methylpropyl ester is primarily attributed to its ability to interact with various molecular targets. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, which may participate in further biochemical reactions. These reactions can modulate enzyme activities and influence signaling pathways within biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : Studies have shown that phenyl methacrylate possesses antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi .
- Antioxidant Activity : The compound has been investigated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .
- Anti-inflammatory Properties : Some studies suggest that this ester may exhibit anti-inflammatory effects by modulating inflammatory pathways .
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of various esters, including 2-propenoic acid, 3-phenyl-, 2-methylpropyl ester. The results indicated significant inhibition of growth in drug-resistant bacterial strains, highlighting the compound's potential as a natural antimicrobial agent . -
Antioxidant Capacity Assessment :
In a comparative analysis with other natural compounds extracted from Elaeagnus angustifolia, the antioxidant activity of phenyl methacrylate was found to be comparable to well-known antioxidants. This suggests its potential application in food preservation and health supplements .
Comparative Analysis with Similar Compounds
The biological activity of 2-propenoic acid, 3-phenyl-, 2-methylpropyl ester can be compared with other related compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| 2-Propenoic acid, methyl ester | Moderate | Low | Commonly used in cosmetics |
| Cinnamic acid derivatives | High | Moderate | Known for strong bioactivity |
| Phenyl methacrylate (this compound) | High | High | Effective against resistant strains |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Enzyme Interaction : The compound has been shown to interact with enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways .
- Cellular Effects : In vitro studies demonstrated that phenyl methacrylate could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Q & A
Q. What are the recommended methods for synthesizing 2-propenoic acid, 3-phenyl-, 2-methylpropyl ester in a laboratory setting?
Methodological Answer: Synthesis of this ester derivative typically involves esterification of 3-phenyl-2-propenoic acid (cinnamic acid) with 2-methylpropanol (isobutyl alcohol) under acidic or enzymatic catalysis. Key steps include:
- Acid-Catalyzed Esterification: React equimolar amounts of cinnamic acid and 2-methylpropanol in the presence of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester C=O stretch (~1740 cm⁻¹).
- Purification: Isolate the product via liquid-liquid extraction (e.g., ethyl acetate/water) followed by distillation or column chromatography to remove unreacted alcohol and acid .
Q. How can researchers characterize the purity and structural integrity of 2-propenoic acid, 3-phenyl-, 2-methylpropyl ester using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: Use H NMR to confirm ester formation. Key signals: δ 6.3–7.8 ppm (aromatic protons from the phenyl group), δ 4.0–4.2 ppm (ester -OCH₂- protons), and δ 0.9–1.1 ppm (methyl protons of the 2-methylpropyl group). Compare with NIST reference spectra for analogous esters (e.g., ethyl cinnamate) .
- Mass Spectrometry (MS): Employ electron ionization (EI-MS) to detect the molecular ion peak (expected m/z for C₁₃H₁₆O₂: ~204.2). Fragmentation patterns (e.g., loss of the 2-methylpropyl group) can validate the structure .
Q. What are the critical safety protocols for handling 2-propenoic acid, 3-phenyl-, 2-methylpropyl ester in laboratory environments?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ NIOSH-approved respirators (e.g., P95 filters) .
- Ventilation: Work in a fume hood to minimize inhalation risks. Avoid skin contact, as esters may cause irritation (H315/H319 hazards) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains due to potential environmental toxicity .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylpropyl ester group influence the polymerization behavior of 3-phenyl-2-propenoic acid derivatives?
Methodological Answer: The bulky 2-methylpropyl group introduces steric hindrance, which can:
- Reduce Reactivity: Slow down radical polymerization kinetics compared to smaller esters (e.g., methyl or ethyl cinnamate).
- Modify Thermal Stability: Increase glass transition temperature () due to restricted chain mobility. Validate via differential scanning calorimetry (DSC) and compare with analogous polymers (e.g., poly(methyl methacrylate)) .
- Computational Modeling: Use density functional theory (DFT) to calculate steric parameters (e.g., Tolman cone angles) and predict monomer reactivity ratios in copolymer systems .
Q. What computational methods are suitable for predicting the reactivity of 2-propenoic acid, 3-phenyl-, 2-methylpropyl ester in novel reaction environments?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., Gaussian or ORCA software) to explore transition states in ester hydrolysis or Diels-Alder reactions. Compare activation energies with experimental kinetic data .
- Solvent Effects: Use COSMO-RS to model solvation free energies and predict reaction outcomes in polar aprotic solvents (e.g., DMF or THF) .
- Machine Learning: Train models on existing ester reaction datasets (e.g., Hammett σ values) to predict regioselectivity in electrophilic substitutions .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logPow, boiling point) of this compound?
Methodological Answer:
- Experimental Validation: Re-measure disputed properties using standardized methods (e.g., shake-flask for logPow, ASTM D86 for boiling point). Compare with predicted values (e.g., EPI Suite) and structural analogs (e.g., ethyl cinnamate: logPow ~2.7, boiling point ~271°C) .
- Data Harmonization: Apply multivariate analysis to identify outliers in literature datasets. For example, discrepancies in logPow may arise from differences in pH or solvent purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
